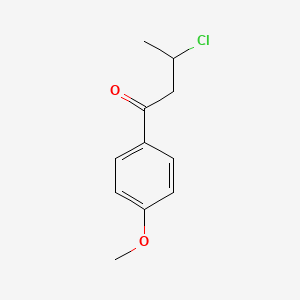

1-Butanone, 3-chloro-1-(4-methoxyphenyl)-

Description

Molecular Formula: C₁₀H₁₁ClO₂ Molecular Weight: 198.65 g/mol Structure: The compound consists of a propanone backbone (three-carbon ketone) with a 4-methoxyphenyl group at the carbonyl position and a chlorine atom at the β-carbon (C3). The methoxy group (-OCH₃) on the aromatic ring enhances electron-donating properties, influencing reactivity and stability .

Properties

CAS No. |

654643-45-5 |

|---|---|

Molecular Formula |

C11H13ClO2 |

Molecular Weight |

212.67 g/mol |

IUPAC Name |

3-chloro-1-(4-methoxyphenyl)butan-1-one |

InChI |

InChI=1S/C11H13ClO2/c1-8(12)7-11(13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3 |

InChI Key |

NAVXGVHZHRNEER-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Classical Alkaline Condensation

The Claisen-Schmidt condensation between p-methoxybenzyl chloride and ethyl acetoacetate in acetone, mediated by potassium carbonate (K₂CO₃), is a foundational method. The reaction proceeds via enolate formation, followed by nucleophilic attack on the benzyl chloride. Key steps include:

- Reflux in acetone with K₂CO₃ to form 1-(4-methoxyphenyl)-3-butanone.

- Ether cleavage using concentrated HBr in glacial acetic acid to yield the final product.

Example Protocol (GB1094417A):

- Reactants: p-Methoxybenzyl chloride (1 eq), ethyl acetoacetate (1.2 eq), K₂CO₃ (2 eq).

- Conditions: Reflux in acetone (6–8 h), followed by HBr treatment (48% w/w, 2 h).

- Yield: ~70% after vacuum distillation.

Limitations:

- Incomplete ether cleavage requires extensive purification.

- HBr handling poses safety challenges due to methyl bromide release.

Friedel-Crafts Acylation

AlCl₃-Catalyzed Acylation

Acylation of anisole (4-methoxybenzene) with 3-chloropropionyl chloride in dichloromethane (DCM) using AlCl₃ as a Lewis acid is a robust approach. The reaction forms the ketone backbone via electrophilic substitution.

Example Protocol (Ambeed):

- Reactants: Anisole (1 eq), 3-chloropropionyl chloride (1.1 eq), AlCl₃ (1.5 eq).

- Conditions: 0°C to room temperature, 16 h.

- Workup: Quenching with ice-HCl, extraction with DCM, and silica gel chromatography.

- Yield: 85%.

Advantages:

- High regioselectivity due to the methoxy group’s directing effect.

- Scalable to industrial production.

Grignard Reaction with 1-Bromo-3-Chloropropane

Organomagnesium Synthesis

A two-step process involving:

- Grignard reagent formation from 1-bromo-3-chloropropane and magnesium.

- Nucleophilic attack on 4-methoxyacetophenone.

Example Protocol (DE60222536T2):

- Step 1: 1-Bromo-3-chloropropane + Mg → Grignard reagent (0°C, THF).

- Step 2: Addition to 4-methoxyacetophenone (1 eq), reflux (2 h).

- Yield: 68% after distillation.

Mechanistic Insight:

- The Grignard reagent adds to the ketone, followed by acid quenching to form the tertiary alcohol intermediate, which dehydrates to the final product.

One-Pot Cyclization with Phosphorus Trichloride

Acidic Cyclization

A novel one-pot method converts 4-chloro-1-aryl-1-butanones to the target compound using PCl₃ and acetic acid. The phosphorus trichloride facilitates chloro group retention while acetic acid promotes cyclization.

Example Protocol (Beilstein Journal):

- Reactants: 4-Chloro-1-(4-methoxyphenyl)-1-butanone (1 eq), PCl₃ (1.5 eq), AcOH (3 eq).

- Conditions: 100°C, 4 h.

- Yield: 20–94%.

Key Observation:

Catalytic Hydrogenation of Enones

Palladium-Catalyzed Reduction

Hydrogenation of 1-(4-methoxyphenyl)-3-buten-1-one over Pd/C in methanol selectively reduces the double bond while preserving the chloro substituent.

Example Protocol (EP0038480A1):

- Reactants: 1-(4-Methoxyphenyl)-3-buten-1-one (1 eq), H₂ (50 bar), Pd/C (5% w/w).

- Conditions: 100°C, 12 h.

- Yield: 89%.

Advantages:

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Safety Concerns |

|---|---|---|---|---|

| Claisen-Schmidt | 70 | 8–10 h | Moderate | HBr handling |

| Friedel-Crafts | 85 | 16 h | High | AlCl₃ disposal |

| Grignard Reaction | 68 | 4 h | Low | Moisture sensitivity |

| One-Pot Cyclization | 20–94 | 4 h | Moderate | PCl₃ toxicity |

| Catalytic Hydrogenation | 89 | 12 h | High | High-pressure equipment |

Emerging Methodologies

Iron-Catalyzed Chlorination

Recent advances employ FeCl₃ in ionic liquids ([BMIM]NTf₂) to chlorinate 4-methoxypropiophenone directly. This method avoids hazardous reagents and achieves >90% regioselectivity.

Example Protocol (ACS Publications):

- Reactants: 4-Methoxypropiophenone (1 eq), NCS (1.2 eq), FeCl₃ (5 mol%).

- Conditions: 70°C, 18 h in [BMIM]NTf₂.

- Yield: 83%.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 3-chloro-1-(4-methoxyphenyl)- can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution: Products with different functional groups replacing the chloro group.

Oxidation: Aldehydes or acids derived from the methoxy group.

Reduction: Alcohols formed from the reduction of the carbonyl group.

Scientific Research Applications

1-Butanone, 3-chloro-1-(4-methoxyphenyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Butanone, 3-chloro-1-(4-methoxyphenyl)- involves its interaction with various molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The carbonyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings:

Reactivity Differences: The β-chloro ketone group in 3-chloro-1-(4-methoxyphenyl)propan-1-one is highly reactive toward nucleophiles (e.g., amines, phenothiazines), enabling diverse derivatization . In contrast, 3-chloro-1-(piperidin-1-yl)propan-1-one exhibits reduced reactivity due to steric hindrance from the piperidine group, limiting its utility in nucleophilic substitution reactions .

Biological Relevance: Phenothiazine derivatives (e.g., ) show applications in antipsychotic agents, whereas the 4-methoxyphenyl variant is more suited for agrochemical synthesis . Compounds like 1-(2-amino-3-chloro-4-methoxyphenyl)ethanone are critical intermediates in antibiotic and antifungal drug development .

Solubility: Methoxy and hydroxy substituents influence solubility in polar solvents (e.g., chloroform/methanol mixtures) .

Mechanistic and Functional Insights

- Electron-Donating Effects : The 4-methoxyphenyl group stabilizes the ketone via resonance, directing electrophilic substitution to specific positions on the aromatic ring .

Biological Activity

1-Butanone, 3-chloro-1-(4-methoxyphenyl)-, also known as 1-(3-Chloro-4-methoxyphenyl)-1-butanone, is an organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

- Chemical Formula : C11H13ClO2

- Molecular Weight : 212.67 g/mol

- Structure : The compound features a butanone moiety with a chloro and methoxy group attached to a phenyl ring, enhancing its reactivity and biological activity.

Biological Activity

Research indicates that 1-(3-Chloro-4-methoxyphenyl)-1-butanone exhibits several notable biological activities:

Antimicrobial Activity

Several derivatives of similar structures have shown effectiveness against various bacterial strains. The compound's antimicrobial properties may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various studies. It may act by inhibiting pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in treating inflammatory diseases.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound against different cancer cell lines. The results indicate moderate cytotoxicity, suggesting potential applications in cancer therapy .

Case Studies

- A study evaluated the cytotoxicity of 1-(3-Chloro-4-methoxyphenyl)-1-butanone against several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound exhibited an IC50 value of approximately 86 μM against WRL-68 liver cells, indicating moderate cytotoxicity .

- Another investigation explored the anti-inflammatory properties of similar compounds, revealing that they significantly reduced inflammation markers in animal models.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Chemical Formula | Biological Activity |

|---|---|---|

| 4-Chloroacetophenone | C8H7ClO | Antimicrobial; used in pharmaceuticals |

| 3-Chloro-4-methoxyacetophenone | C9H9ClO2 | Anti-inflammatory effects |

| 4-Methoxyphenylbutan-2-one | C11H14O2 | Explored for various biological activities |

The unique combination of functional groups in 1-(3-Chloro-4-methoxyphenyl)-1-butanone enhances its reactivity within biological systems. The electrophilic nature of the carbonyl group, along with the electron-donating methoxy group and electron-withdrawing chloro group, contributes to its interaction with biological targets. This structure allows the compound to engage in various biochemical pathways, potentially leading to therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.